molecular formula C13H11NO3S B11059884 2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene

2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene

Cat. No.: B11059884
M. Wt: 261.30 g/mol
InChI Key: WZXGJWUKGUADMY-LCYFTJDESA-N
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Description

2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene is an organic compound characterized by a thiophene ring substituted with a (Z)-2-(4-methoxyphenyl)-2-nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and 4-methoxybenzaldehyde.

    Knoevenagel Condensation: The key step is the Knoevenagel condensation reaction between thiophene-2-carbaldehyde and 4-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 2-(4-methoxyphenyl)-2-nitroethene.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which are useful intermediates in further chemical transformations.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or alkyl groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may act as inhibitors or modulators of specific biological targets, offering new avenues for the treatment of diseases.

Industry

In the industrial sector, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Z)-2-(4-hydroxyphenyl)-2-nitroethenyl]thiophene: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[(Z)-2-(4-methylphenyl)-2-nitroethenyl]thiophene: Similar structure but with a methyl group instead of a methoxy group.

    2-[(Z)-2-(4-chlorophenyl)-2-nitroethenyl]thiophene: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs and potentially more suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

2-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]thiophene

InChI

InChI=1S/C13H11NO3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-9H,1H3/b13-9-

InChI Key

WZXGJWUKGUADMY-LCYFTJDESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=CC=CS2)/[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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